Cas no 953780-40-0 (Methyl 5-fluoro-6-methoxynicotinate)

Methyl 5-fluoro-6-methoxynicotinate structure
953780-40-0 structure
Product Name:Methyl 5-fluoro-6-methoxynicotinate
Numero CAS:953780-40-0
MF:C8H8FNO3
MW:185.152425765991
MDL:MFCD14698157
CID:1036591
PubChem ID:46311253
Update Time:2025-10-24

Methyl 5-fluoro-6-methoxynicotinate Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl 5-fluoro-6-methoxynicotinate
    • METHYL 5-FLUORO-2-METHOXYNICOTINATE
    • Methyl 5-fluoro-6-methoxynicotite
    • methyl 5-fluoro-6-methoxypyridine-3-carboxylate
    • AK128807
    • HJBPCUZDKHCJRR-UHFFFAOYSA-N
    • FCH1153406
    • AX8250869
    • ST2419598
    • Z5402
    • Methyl 3-fluoro-2-methoxy-5-pyridinecarboxylate
    • Methyl5-fluoro-6-methoxynicotinate
    • 953780-40-0
    • MFCD14698157
    • AKOS016000677
    • SCHEMBL1063745
    • DB-125314
    • SY103109
    • CS-0061918
    • DS-1609
    • MDL: MFCD14698157
    • Inchi: 1S/C8H8FNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3
    • Chiave InChI: HJBPCUZDKHCJRR-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=C(F)C(OC)=NC=1)OC

Proprietà calcolate

  • Massa esatta: 185.04882128g/mol
  • Massa monoisotopica: 185.04882128g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 188
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 48.4
  • XLogP3: 1.1

Proprietà sperimentali

  • Punto di ebollizione: 242.2±40.0°C at 760 mmHg

Methyl 5-fluoro-6-methoxynicotinate Informazioni sulla sicurezza

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Chemenu
CM177629-1g
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Chemenu
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Methyl 5-fluoro-6-methoxynicotinate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Methanol ;  overnight, 0.3 MPa, 65 °C; 65 °C → rt
Riferimento
Pyridyl amide derivatives, processes for preparing them, pharmaceutical compositions containing them, and their use as T-type calcium channel antagonists
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ,  BINAP Solvents: Methanol ;  20 h, 120 psi, 120 °C
Riferimento
Preparation of heteroaryl substituted heterocyclyl sulfones as voltage gated calcium channel blockers
, United States, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  rt → 100 °C; 4 h, 100 °C
Riferimento
Preparation of 1,4,6-triaza-1H-indene compounds as colony stimulating factor 1 receptor modulators
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] ;  1 min, rt; 17 h, 65 °C
Riferimento
Preparation of 5-fluoronicotinamide derivatives as selective HDAC6 inhibitors for treating heart diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  rt; 1 h, 50 - 60 °C; 140 min, 90 - 100 °C; rt; 1 h, 90 - 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  pH 4.8
Riferimento
Preparation of naphthyridinones and related compounds as antibacterial agents
, Japan, , ,

Methyl 5-fluoro-6-methoxynicotinate Raw materials

Methyl 5-fluoro-6-methoxynicotinate Preparation Products

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